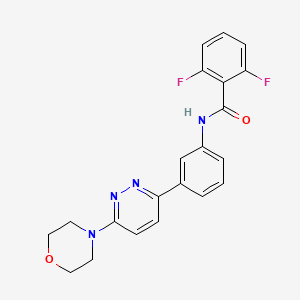

2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAOQPZMXFAXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved by reacting 3-chloropyridazine with morpholine under reflux conditions to form 3-(6-morpholinopyridazin-3-yl)chloride.

Coupling with 2,6-Difluorobenzoic Acid: The next step involves the coupling of the pyridazinyl intermediate with 2,6-difluorobenzoic acid. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholinopyridazinyl group.

Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the morpholinopyridazinyl moiety.

Scientific Research Applications

2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.

Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzamide ring can enhance binding affinity and selectivity by forming strong interactions with the target. The morpholinopyridazinyl group can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Insights

Substituent-Driven Activity: The morpholinopyridazine group in the target compound distinguishes it from pesticidal benzamides like diflubenzuron (which has a urea-linked chlorophenyl group) . This substitution may enhance solubility or target selectivity in mammalian systems. Compared to repaglinide, a non-benzamide antidiabetic drug, the target compound lacks the carboxylic acid moiety critical for binding to sulfonylurea receptors, suggesting divergent mechanisms .

Fluorine Impact :

- The 2,6-difluoro substitution is shared with diflubenzuron and the compound from , indicating a role in stabilizing the benzamide backbone or modulating electron-withdrawing effects.

Heterocyclic Variations :

- The pyridazine-morpholine system in the target compound contrasts with the dihydroisoxazole in and the triazine in prosulfuron (from ). These heterocycles likely dictate target affinity—e.g., pyridazines are common in kinase inhibitors, while triazines are prevalent in herbicides.

Research Findings and Hypotheses

- Agrochemical Potential: The structural similarity to diflubenzuron suggests possible insecticidal or fungicidal activity, though the morpholine group may shift its spectrum of action compared to traditional urea-based benzamides .

- Medicinal Chemistry: The morpholinopyridazine moiety is frequently observed in kinase inhibitors (e.g., mTOR or PI3K inhibitors). Molecular docking studies could explore its affinity for such targets.

- Synthetic Accessibility : The compound’s modular structure allows for derivatization at the pyridazine or phenyl rings, enabling structure-activity relationship (SAR) studies .

Limitations and Knowledge Gaps

- No explicit bioactivity data for the target compound is available in the provided evidence.

- Comparisons rely on structural analogies rather than direct experimental results (e.g., IC₅₀ values, solubility profiles).

Biological Activity

2,6-Difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Molecular Formula : C27H31F5N4O

- CAS Number : [To be determined based on specific databases]

The compound features a difluorobenzamide structure that enhances its binding affinity to biological targets.

Research indicates that this compound may act through multiple mechanisms, including:

- Inhibition of Protein Interactions : It has been shown to disrupt interactions between high mobility group (HMG)-box proteins and DNA, which is crucial for the function of kinetoplast DNA (kDNA) in trypanosomatid parasites .

- Targeting Kinetoplast DNA : The compound binds selectively to the minor groove of AT-rich DNA, leading to the disruption of kDNA and subsequent parasite death .

Antiparasitic Activity

In vitro studies have demonstrated significant antiparasitic activity against various trypanosomatid species:

| Pathogen | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Trypanosoma brucei | 0.83 | High |

| Trypanosoma cruzi | Not Active | - |

| Leishmania donovani | 4.29 | Moderate |

| Trichomonas vaginalis | Not Active | - |

The compound exhibited micromolar range activity against T. brucei, while showing lower efficacy against L. donovani and no activity against T. cruzi and T. vaginalis .

Case Studies

- In Vivo Efficacy in Mouse Models : A study demonstrated that the N-phenylbenzamide derivative of this compound was curative when administered orally in an acute mouse model of African trypanosomiasis . This highlights its potential for further development as a therapeutic agent.

- SAR Studies : Structure-activity relationship (SAR) studies revealed that modifications in the chemical structure can significantly alter the biological activity. For example, compounds with lower pKa values showed improved membrane permeability and antitrypanosomal activity .

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process:

- Core Formation : Cyclization to generate the morpholinopyridazine ring, often using precursors like 6-chloropyridazin-3-amine and morpholine under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Coupling Reactions : Amide bond formation between 2,6-difluorobenzoic acid derivatives and the aminophenyl-morpholinopyridazine intermediate. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are commonly employed in anhydrous dichloromethane or THF .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C during coupling), inert atmospheres (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR spectra validate the presence of fluorine atoms, morpholine protons, and aromatic systems. For example, ¹⁹F NMR shows distinct peaks at δ -110 to -120 ppm for difluoro substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns aligned with the benzamide and morpholinopyridazine moieties .

- HPLC-PDA : Purity (>95%) is assessed using reversed-phase HPLC with photodiode array detection (λ = 254 nm) and C18 columns .

Q. What preliminary biological activities have been reported, and which assays are used for initial screening?

- Kinase Inhibition : The compound inhibits PI3K isoforms (e.g., PI3Kγ IC₅₀ = 0.8 nM) in fluorescence-based kinase assays, with structural analogs showing anti-proliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 2.1 µM) .

- Anti-inflammatory Activity : Reduces TNF-α and IL-6 secretion in LPS-stimulated macrophages (ELISA, ~40% inhibition at 10 µM) .

- Assays : MTT for cytotoxicity, Western blotting for pathway analysis (e.g., Akt phosphorylation), and SPR for binding affinity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across similar analogs?

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing morpholine with piperazine reduces PI3Kδ selectivity by 15-fold) .

- Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify off-target interactions that may explain divergent results .

- Crystallography : X-ray structures of compound-enzyme complexes (e.g., PI3Kγ co-crystals) clarify binding modes and guide SAR refinement .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations improve aqueous solubility (<10 µg/mL to >100 µg/mL) .

- Metabolic Stability : Liver microsome assays (human/mouse) identify metabolic hotspots (e.g., morpholine ring oxidation). Deuteration at vulnerable positions extends half-life (t₁/₂ from 2.1 h to 4.5 h in mice) .

- Blood-Brain Barrier Penetration : LogP adjustments (target ~3.5) via fluorination or methyl group addition enhance CNS availability (brain/plasma ratio = 0.8) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Genetic Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3Kγ) in cell lines confirms on-target effects .

- Transcriptomics/Proteomics : RNA-seq and phosphoproteomics reveal downstream signaling changes (e.g., mTOR pathway suppression) .

- In Vivo Models : Xenograft studies in immunocompromised mice (e.g., NOD/SCID) with biomarker analysis (e.g., pAkt reduction in tumors) .

Q. What are the best practices for handling discrepancies in synthetic yields between laboratories?

- Reagent Quality : Use freshly distilled amines (e.g., morpholine) to avoid side reactions with moisture-sensitive intermediates .

- Reaction Monitoring : In-line FTIR tracks amide bond formation (C=O stretch at ~1680 cm⁻¹) to optimize reaction termination timing .

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization), improving reproducibility at >10 g scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.